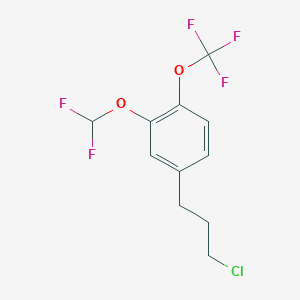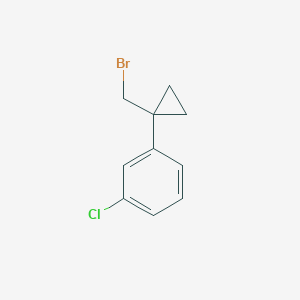
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromomethyl group and a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes in the presence of reagents such as cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Cyclopropanation Reactions: The cyclopropyl ring can be involved in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
科学的研究の応用
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can undergo further reactions with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating the desired transformations.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)cyclopropane: A similar compound with a bromomethyl group attached to a cyclopropane ring.
3-Chlorobenzyl Bromide: A compound with a bromomethyl group attached to a chlorobenzene ring.
特性
分子式 |
C10H10BrCl |
|---|---|
分子量 |
245.54 g/mol |
IUPAC名 |
1-[1-(bromomethyl)cyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
InChIキー |
REMWKVNBFPJTCY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CBr)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



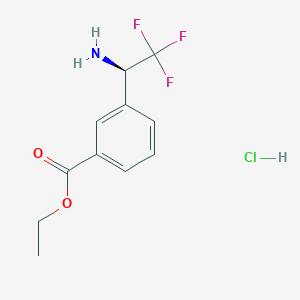
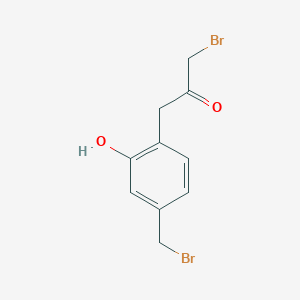
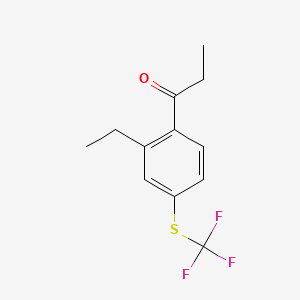

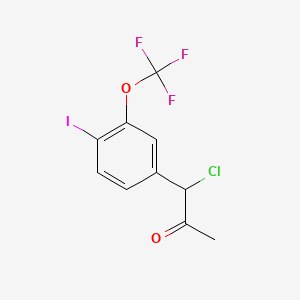
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

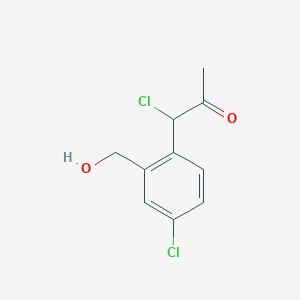

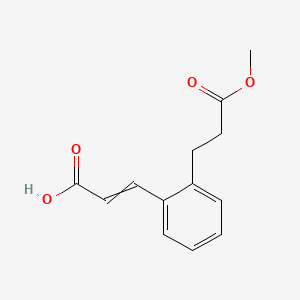
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
